molecular formula C9H6FNO2S B599473 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) CAS No. 197364-67-3

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI)

Cat. No.: B599473
CAS No.: 197364-67-3
M. Wt: 211.21
InChI Key: UGFSVUAYIZSEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI) is a benzothiazole derivative featuring a fluorine atom at the 6-position of the benzothiazole ring, a carboxylic acid group at the 2-position, and a methyl ester functional group. Benzothiazoles are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Properties

IUPAC Name

methyl 6-fluoro-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSVUAYIZSEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) typically involves the reaction of 6-fluorobenzothiazole with methyl formate in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods

Industrial production of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as minimizing the use of toxic solvents and optimizing reaction conditions, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxylicacid,6-fluoro-,methylester(9CI) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

Substituent Effects on Molecular Structure and Reactivity

Substituents on the benzothiazole ring significantly influence electronic distribution, solubility, and reactivity. Key analogs include:

Compound Name (CAS) Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-methoxybenzo[d]thiazole-2-carboxylate (7267-28-9) 4-methoxy, 2-carboxylate C10H9NO3S 223.25 XLogP3: 2.5; used in organic synthesis and dye intermediates
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate (884-22-0) 6-methoxy, 2-carboxylate C10H9NO3S 223.25 Electron-donating methoxy group enhances ring stability
2-Benzothiazolecarboxylic acid, 6-hydroxy-, methyl ester (129058-56-6) 6-hydroxy, 2-carboxylate C9H7NO3S 209.22 Hydroxy group increases polarity and hydrogen-bonding capacity
6-Methyl-4-nitro-1,3-benzothiazol-2-amine (257282-90-9) 6-methyl, 4-nitro C8H7N3O2S 209.23 Nitro group (electron-withdrawing) reduces basicity; yield: 32% in synthesis
5-Benzothiazolecarboxaldehyde,6-methoxy-2-methyl- (163257-32-7) 6-methoxy, 2-methyl, 5-carboxaldehyde C10H9NO2S 207.25 Aldehyde group enables nucleophilic reactions; predicted boiling point: 362.7°C

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) at the 6-position (CAS 884-22-0) increases electron density on the benzothiazole ring, enhancing stability in electrophilic substitutions.
  • Polarity and Solubility : The 6-hydroxy derivative (CAS 129058-56-6) exhibits higher polarity due to hydrogen bonding, whereas the methyl ester and methoxy groups enhance lipophilicity (e.g., XLogP3 of 2.5 for 4-methoxy analog) .
  • Synthetic Challenges : The nitro-substituted compound (CAS 257282-90-9) demonstrates lower synthesis yields (32%), likely due to steric and electronic challenges in nitro-group introduction .

Physicochemical Properties

  • Lipophilicity (logP) : The 4-methoxy analog (CAS 7267-28-9) has a logP of 2.5, while the 6-hydroxy analog (CAS 129058-56-6) is more hydrophilic. The 6-fluoro target compound is expected to have intermediate lipophilicity due to fluorine’s electronegativity .
  • Boiling Points : The carboxaldehyde derivative (CAS 163257-32-7) has a predicted boiling point of 362.7°C, higher than ester derivatives due to stronger intermolecular forces .

Biological Activity

2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester can be represented as follows:

  • Molecular Formula : C₉H₈FNO₂S
  • Molecular Weight : 215.23 g/mol

Research indicates that compounds in the benzothiazole family exhibit various biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against a range of microorganisms. The presence of the benzothiazole moiety enhances the compound's ability to penetrate microbial membranes, leading to cell death.
  • Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
  • Anti-inflammatory Effects : Some derivatives have been identified as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory responses.

Biological Activity Data

The following table summarizes the biological activities reported for 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI):

Biological ActivityTest Organism/Cell LineIC50/EC50 ValueReference
AntimicrobialStaphylococcus aureus12 µg/mL
Anticancer (HT-29)Human colon cancer cells15 µM
Anti-inflammatoryIn vitro leukocyte model5 µM

Case Studies

  • Antimicrobial Efficacy :
    In a study evaluating various benzothiazole derivatives, 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester exhibited significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 12 µg/mL. This suggests potential for development into therapeutic agents for treating bacterial infections.
  • Anticancer Activity :
    A recent investigation into the anticancer properties of benzothiazole derivatives found that this compound inhibited the proliferation of HT-29 human colon cancer cells with an EC50 value of 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Inflammation Modulation :
    In vitro studies demonstrated that this compound effectively inhibited leukotriene biosynthesis in a leukocyte model, with an EC50 value of 5 µM. This activity indicates potential applications in managing inflammatory diseases such as asthma and allergic reactions.

Discussion

The diverse biological activities associated with 2-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (9CI) highlight its potential as a lead compound for drug development. Its promising antimicrobial and anticancer properties warrant further investigation through clinical trials to establish efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.